Hexamethylenediamine hydrochloride
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Overview
Description
Hexamethylenediamine hydrochloride is an organic compound with the formula C₆H₁₆N₂·HCl. It is a derivative of hexamethylenediamine, a diamine consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is typically found as a colorless crystalline solid and is known for its strong amine odor. It is widely used in the production of polymers, particularly nylon 66, and serves as a crucial intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethylenediamine hydrochloride is primarily synthesized through the hydrogenation of adiponitrile. The reaction involves the following steps:
Hydrocyanation of Butadiene: Adiponitrile is produced by the hydrocyanation of butadiene.
Hydrogenation: Adiponitrile is then hydrogenated in the presence of ammonia, using catalysts such as cobalt and iron, to produce hexamethylenediamine.
Industrial Production Methods: The industrial production of this compound involves the hydrogenation of molten adiponitrile diluted with ammonia. An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexamethylenediamine itself as the solvent. This process operates without ammonia and at lower pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: Hexamethylenediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines.
Scientific Research Applications
Hexamethylenediamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexamethylenediamine hydrochloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Hexamethylenediamine hydrochloride can be compared with other similar compounds such as:
Pentylamine: A shorter chain diamine with similar reactivity but different physical properties.
Cadaverine: A diamine with a similar structure but different applications, primarily in the study of putrefaction.
Methylhexanamine: A structurally similar compound with different industrial applications.
Uniqueness: this compound is unique due to its specific chain length and functional groups, making it particularly suitable for the production of nylon 66 and other polymers .
Biological Activity
Hexamethylenediamine hydrochloride (HMDA·HCl) is an organic compound widely used in the production of polymers, particularly in the synthesis of nylon and as a cross-linking agent in epoxy resins. Its biological activity has been the subject of various studies, focusing on its toxicity, neurotoxicity, antimicrobial properties, and potential applications in biomedical fields.
Chemical Structure and Properties
Hexamethylenediamine (HMDA) is a diamine with the chemical formula H₂N(CH₂)₆NH₂. The hydrochloride salt form is produced by the reaction of HMDA with hydrochloric acid, enhancing its solubility and stability in aqueous solutions. The compound exhibits a strong amine odor and is classified as moderately toxic, with an LD₅₀ ranging from 792 to 1127 mg/kg in animal studies .
Acute and Chronic Toxicity
Research has indicated that HMDA·HCl can cause significant respiratory irritation and damage when inhaled. In a study involving Fischer 344/N rats and B6C3F1 mice exposed to various concentrations of HMDA·HCl, it was found that:
- At high exposure levels (800 mg/m³), all animals exhibited severe respiratory distress, leading to mortality.
- Histopathological examinations revealed lesions in the nasal passages, including degeneration of the respiratory epithelium .
- The no-observed-adverse-effect level (NOAEL) for respiratory effects was determined to be 5 mg/m³ for both species .
Neurotoxicity
In vitro studies have demonstrated that HMDA·HCl can induce neurotoxic effects. A study assessing its impact on PC12 cells (a model for neuronal differentiation) showed that exposure led to oxidative stress and impaired neurite outgrowth, suggesting potential developmental neurotoxicity .
Antimicrobial Activity
HMDA·HCl has been explored for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both aerobic and anaerobic bacteria. The mechanism appears to involve disruption of bacterial cell membranes due to interactions between positively charged guanidine fragments and negatively charged sites on the peptidoglycan layer of bacterial cells .
Comparative Antimicrobial Efficacy
Compound | Activity Against | Mechanism of Action |
---|---|---|
Branched oligohexamethyleneguanidine hydrochloride | Gram-positive and Gram-negative bacteria | Disruption of cell membrane integrity |
This compound | Various bacterial strains | Membrane disruption via electrostatic interactions |
Applications in Biomedical Fields
The unique properties of HMDA·HCl have led to its investigation in various biomedical applications. Its ability to enhance polydopamine film deposition suggests potential uses in tissue engineering and drug delivery systems. Studies show that HMDA can facilitate surface functionalization through covalent coupling reactions, which may improve biocompatibility and adhesion of biomaterials .
Case Studies
- Inhalation Toxicity Study : A comprehensive study assessed the effects of inhaling HMDA·HCl over prolonged periods. Results indicated significant nasal lesions and respiratory tract irritation at exposure levels above 10 mg/m³, leading researchers to recommend stringent safety measures for occupational exposure .
- Neurodevelopmental Impact : Another investigation focused on the neurodevelopmental toxicity of HMDA·HCl using PC12 cells revealed that oxidative stress induced by the compound could lead to impaired neuronal differentiation, raising concerns about its use in consumer products .
Properties
CAS No. |
2088-79-1 |
---|---|
Molecular Formula |
C6H17ClN2 |
Molecular Weight |
152.66 g/mol |
IUPAC Name |
hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.ClH/c7-5-3-1-2-4-6-8;/h1-8H2;1H |
InChI Key |
LDFVINFJZGUOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCN.Cl |
Related CAS |
6055-52-3 124-09-4 (Parent) |
Origin of Product |
United States |
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